5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group and the methoxyphenyl moiety in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multistep process:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 4-methoxybenzaldehyde, phenylhydrazine, and trifluoromethyl-substituted diketones.
Cyclization Reaction: The key step involves the cyclization of these intermediates. For instance, 4-methoxybenzaldehyde reacts with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with a trifluoromethyl-substituted diketone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays. It has been studied for its potential neuroprotective and anti-inflammatory properties . The presence of the trifluoromethyl group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery.
Medicine
In medicine, derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their anticancer, antiviral, and antimicrobial activities . The compound’s ability to modulate specific biological pathways makes it a candidate for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity profile make it suitable for large-scale production and application in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes and receptors involved in inflammatory and neurodegenerative pathways . The compound can modulate the activity of proteins such as NF-kB and ATF4, leading to reduced inflammation and protection against neuronal damage .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 5-(4-Chlorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to its analogs, 5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibits unique properties due to the presence of the methoxy group. This group enhances its solubility and ability to form hydrogen bonds, which can improve its interaction with biological targets and increase its efficacy in various applications.
Properties
Molecular Formula |
C20H14F3N3O |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H14F3N3O/c1-27-15-9-7-14(8-10-15)17-11-18(20(21,22)23)26-19(25-17)16(12-24-26)13-5-3-2-4-6-13/h2-12H,1H3 |
InChI Key |
UDXHEBFBXDXBFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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